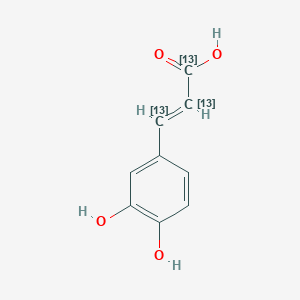

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid

概要

説明

カフェイン酸-13C3は、さまざまな植物に含まれる天然のフェノール化合物であるカフェイン酸の同位体標識形態です。この化合物は、炭素-13同位体で標識されており、さまざまな分析および研究目的で有用です。 カフェイン酸そのものは、その抗酸化、抗炎症、および抗癌特性で知られています .

準備方法

合成経路と反応条件

カフェイン酸-13C3は、カフェイン酸の同位体標識によって合成することができます。このプロセスには、カフェイン酸の分子構造に炭素-13同位体を組み込むことが含まれます。 これは、標識された前駆体を使用する化学合成または炭素-13が豊富な環境で植物を栽培する生合成法を通じて達成できます .

工業生産方法

カフェイン酸-13C3の工業生産には、通常、生合成法のコストと複雑さの高いため、化学合成が用いられます。 このプロセスには、標識された炭素源と特定の反応条件を使用して、最終製品に炭素-13同位体を組み込むことが含まれます .

化学反応の分析

Oxidation Reactions

The α,β-unsaturated carboxylic acid moiety and phenolic groups make this compound susceptible to oxidation under various conditions:

Oxidation with strong agents like KMnO₄ cleaves the double bond, yielding 3,4-dihydroxybenzoic acid, while milder oxidants like Fenton’s reagent induce radical-mediated polymerization .

Reduction Reactions

The conjugated double bond can be selectively reduced without affecting the aromatic hydroxyl groups:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 50°C | 3-(3,4-dihydroxyphenyl)propanoic acid (¹³C₃) | Catalytic hydrogenation saturates the α,β-bond. |

| NaBH₄ | Methanol, 0°C | Partial reduction to allylic alcohol derivatives | Limited efficacy due to conjugation stability. |

Catalytic hydrogenation achieves full saturation, while borohydride reagents show incomplete reactivity.

Electrophilic Aromatic Substitution

The electron-rich 3,4-dihydroxyphenyl group undergoes substitution reactions:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Br₂ (1 equiv) | Acetic acid, 20°C | 5-bromo-3,4-dihydroxyphenyl derivative (¹³C₃) | Bromination occurs para to the hydroxyl groups. |

| HNO₃/H₂SO₄ | 0–5°C | Nitrated derivatives (3-nitro-4-hydroxy variant) | Competitive oxidation of phenolic groups observed. |

Bromination and nitration occur selectively on the aromatic ring, though harsh conditions risk side reactions .

Decarboxylation and Esterification

The carboxylic acid group participates in typical acid-derived reactions:

Decarboxylation is thermally driven, while esterification improves solubility in non-polar solvents .

Comparative Reactivity

Compared to non-isotopic analogs, the ¹³C-labeled compound exhibits identical reactivity but provides enhanced analytical resolution. Key differences arise in spectroscopic characterization (e.g., shifted NMR peaks) .

科学的研究の応用

Pharmacological Applications

1.1 Antioxidant Properties

Caffeic acid exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, making it a potential therapeutic agent for conditions such as cardiovascular diseases and neurodegenerative disorders .

1.2 Anti-inflammatory Effects

Research indicates that caffeic acid can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property is beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

1.3 Anticancer Activity

Caffeic acid has been investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in various cancer cell lines and inhibit tumor growth in animal models. Its mechanism includes the modulation of signaling pathways involved in cell proliferation and survival .

Food Science Applications

2.1 Natural Preservative

Due to its antioxidant properties, caffeic acid is explored as a natural preservative in food products. It helps in extending shelf life by preventing oxidative degradation of lipids and other sensitive compounds .

2.2 Nutraceuticals

Caffeic acid is incorporated into dietary supplements due to its health benefits. It is marketed for its potential to enhance immune function and reduce the risk of chronic diseases .

Environmental Applications

3.1 Biodegradation Studies

The carbon-13 isotope labeling allows for tracing the metabolic pathways of caffeic acid in microbial communities during biodegradation studies. This application is vital for understanding how organic compounds are transformed in soil and aquatic environments, contributing to bioremediation efforts .

3.2 Soil Microbial Analysis

Caffeic acid labeled with carbon-13 can be used in phospholipid fatty acid (PLFA) analysis to study microbial community structures in soils exposed to various treatments or environmental changes. This method provides insights into microbial utilization of organic substrates .

Case Studies

作用機序

カフェイン酸-13C3は、さまざまな分子メカニズムを通じてその効果を発揮します。

抗酸化活性: フリーラジカルをスカベンジし、細胞の酸化ストレスを軽減します。

抗炎症活性: 炎症性サイトカインと酵素の産生を阻害します。

類似の化合物との比較

類似の化合物

クロロゲン酸: 抗酸化および抗炎症特性が類似した別のフェノール化合物。

フェルラ酸: その抗酸化とUV保護特性で知られています。

カフェイン酸フェネチルエステル: 生物活性が強化されたカフェイン酸の誘導体.

独自性

カフェイン酸-13C3は、同位体標識されているため、さまざまな分析および研究用途で正確な定量と追跡が可能になります。 これは、代謝経路やカフェイン酸の薬物動態を含む研究で特に価値があります .

類似化合物との比較

Similar Compounds

Chlorogenic Acid: Another phenolic compound with similar antioxidant and anti-inflammatory properties.

Ferulic Acid: Known for its antioxidant and UV-protective properties.

Caffeic Acid Phenethyl Ester: A derivative of caffeic acid with enhanced bioactivity.

Uniqueness

Caffeic Acid-13C3 is unique due to its isotopic labeling, which allows for precise quantification and tracking in various analytical and research applications. This makes it particularly valuable in studies involving metabolic pathways and the pharmacokinetics of caffeic acid .

生物活性

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid, commonly known as caffeic acid, is a naturally occurring phenolic compound with a variety of biological activities. This article explores its biological activity, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications in various diseases.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C9H8O4 |

| Molecular Weight | 180.159 g/mol |

| CAS Number | 501-16-6 |

Antioxidant Activity

Caffeic acid exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress. The hydroxyl groups on the phenyl ring are primarily responsible for this activity. Research has shown that caffeic acid can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Case Study: Antioxidant Mechanism

In a study by S. S. K. et al., it was demonstrated that caffeic acid effectively reduced oxidative stress markers in human endothelial cells exposed to high glucose levels. The compound activated the Nrf2 pathway, enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .

Anti-inflammatory Effects

Caffeic acid has been shown to modulate inflammatory pathways, making it a candidate for therapeutic applications in chronic inflammatory diseases.

Research Findings:

- A study published in the Journal of Medicinal Food reported that caffeic acid significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages .

- Another investigation highlighted its ability to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation .

Anticancer Potential

The anticancer properties of caffeic acid have garnered attention due to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Key Studies:

- In vitro studies have indicated that caffeic acid can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. It was found to downregulate cyclin D1 and upregulate p21, leading to cell cycle arrest .

- A clinical trial assessing the effects of caffeic acid supplementation in patients with colorectal cancer showed promising results in reducing tumor size and improving patient outcomes .

Cardiovascular Protection

Caffeic acid has been linked to cardiovascular health through its effects on lipid metabolism and vascular function.

Mechanisms:

- It has been shown to lower LDL cholesterol levels and improve endothelial function by enhancing nitric oxide production .

- A meta-analysis indicated that higher dietary intake of caffeic acid is associated with a reduced risk of cardiovascular diseases .

Summary of Biological Activities

特性

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5,10-11H,(H,12,13)/b4-2+/i2+1,4+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPRVGONGVQAS-JDWYZSDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/[13CH]=[13CH]/[13C](=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。